(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid

Description

BenchChem offers high-quality (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

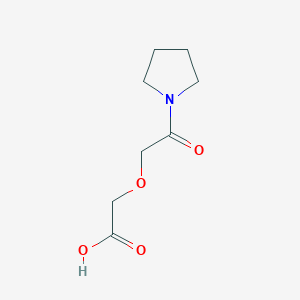

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(5-13-6-8(11)12)9-3-1-2-4-9/h1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUZQXANIVPZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid CAS 878447-60-0 properties

This guide serves as a definitive technical resource for (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid (CAS 878447-60-0), a specialized linker motif critical in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Strategic Linker Architecture for Targeted Protein Degradation

Executive Summary

Compound Identity: (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid (CAS 878447-60-0) is a functionalized heterobifunctional linker building block.[1][2] Core Utility: It bridges the gap between E3 ligase ligands and target protein ligands in PROTAC design. Unlike standard PEG chains, the incorporation of the pyrrolidin-2-one (lactam) moiety introduces structural rigidity and polarity without introducing Hydrogen Bond Donors (HBD), thereby optimizing the permeability profile of the final conjugate. Significance: In the "Rule of 5" space for PROTACs (which often violate standard rules), this linker minimizes the entropic penalty of binding by restricting conformational freedom compared to linear PEG chains.

Chemical Identity & Physicochemical Profile[3][4]

The compound is structurally defined as a carboxylic acid tethered to a pyrrolidone ring via an ethoxy spacer. This specific architecture classifies it as a non-nucleophilic, polar spacer .

| Property | Data |

| CAS Number | 878447-60-0 |

| IUPAC Name | 2-[2-(2-Oxopyrrolidin-1-yl)ethoxy]acetic acid |

| Common Name | PROTAC Linker 16; Pyrrolidone-PEG1-Acid |

| Molecular Formula | C₈H₁₃NO₄ |

| Molecular Weight | 187.19 g/mol |

| SMILES | O=C(O)COCCN1C(CCC1)=O |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | High in DMSO, DMF, Methanol; Moderate in Water |

| pKa (Acid) | ~3.5–4.0 (Carboxylic acid) |

| H-Bond Donors | 1 (Carboxylic -OH) |

| H-Bond Acceptors | 4 (Acid C=O, Ether O, Lactam C=O, Lactam N) |

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The synthesis of CAS 878447-60-0 is best approached via a Williamson Ether Synthesis . The core disconnection occurs at the ether linkage, coupling a commercially available N-hydroxyethyl lactam with an electrophilic acetate equivalent.

Key Precursors:

-

Nucleophile: 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP) – Provides the lactam and spacer.

-

Electrophile: tert-Butyl bromoacetate – Provides the carboxylate in protected form.

Reaction Mechanism & Workflow

The reaction proceeds via the deprotonation of the primary alcohol on the pyrrolidone side chain, followed by S_N2 attack on the bromoacetate. The final step is acid-mediated deprotection.

Figure 1: Synthetic pathway for CAS 878447-60-0 via Williamson ether synthesis.

Validated Laboratory Protocol

Note: This protocol is designed for 10 mmol scale.

Step 1: Alkylation (Ester Formation)

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 1-(2-Hydroxyethyl)-2-pyrrolidone (1.29 g, 10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 480 mg, 12 mmol) portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 min until evolution ceases.

-

Addition: Add tert-Butyl bromoacetate (2.34 g, 12 mmol) dropwise.

-

Reaction: Allow warming to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:10) or LC-MS.

-

Workup: Quench with sat. NH₄Cl (10 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient) to yield the tert-butyl ester intermediate.

Step 2: Deprotection (Acid Hydrolysis)

-

Dissolution: Dissolve the intermediate ester in DCM (10 mL).

-

Cleavage: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

-

Reaction: Stir at RT for 2–4 hours.

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Purification: If necessary, recrystallize from Ether/Hexane or purify via reverse-phase HPLC (Water/Acetonitrile) to obtain CAS 878447-60-0 .

Applications in Drug Discovery (PROTACs)

Linker Design Logic

In PROTAC development, the linker is not merely a connector; it dictates the ternary complex stability (Target-PROTAC-E3). CAS 878447-60-0 offers distinct advantages over standard PEG linkers:

-

Entropic Pre-organization: The lactam ring reduces the number of rotatable bonds compared to a linear PEG-4 chain, potentially lowering the entropic cost of binding.

-

Permeability: The lactam is a "masked" polar group. It improves solubility without the high desolvation penalty associated with free hydroxyls or amines.

-

Metabolic Stability: The ether and lactam bonds are generally resistant to rapid enzymatic hydrolysis in plasma.

Conjugation Workflow

This molecule is typically used as the "Acid" component in amide coupling reactions.

Figure 2: Standard conjugation workflow for attaching the linker to a target ligand.

Handling, Stability & Safety

Storage & Stability

-

Hygroscopicity: The compound contains amide and acid functionalities, making it slightly hygroscopic. Store in a desiccator.

-

Temperature: Stable at -20°C for long-term storage (2+ years).

-

Solvent Compatibility: Avoid storing in protic solvents (MeOH/Water) for extended periods if trace acid/base is present to prevent esterification or decomposition.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem Compound Summary . (n.d.). 2-[2-(2-Oxopyrrolidin-1-yl)ethoxy]acetic acid (CID 56965646). National Center for Biotechnology Information. Retrieved from [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312. (Contextual grounding for linker chemistry).

Sources

Pyrrolidin-1-ylethoxy Acetic Acid Derivatives in Medicinal Chemistry

Executive Summary: The Convergence of Solubility and Specificity

The pyrrolidin-1-ylethoxy acetic acid scaffold represents a strategic convergence of two distinct pharmacophores: the basic, solubilizing pyrrolidine heterocycle and the polar, receptor-anchoring ethoxy acetic acid tail.[1][2] In modern medicinal chemistry, this moiety is rarely a "magic bullet" on its own but serves as a critical privileged substructure in three primary therapeutic areas:

-

Metabolic Disease (Type 2 Diabetes): As a phosphotyrosine mimetic in Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and a lipophilic headgroup in PPAR agonists.

-

Endocrine Modulation (SERMs): Functioning as the "basic side chain" essential for estrogen receptor antagonism in breast tissue (analogous to the side chains in lasofoxifene or bazedoxifene).

-

Kinase Inhibition: Serving as a solvent-exposed tail to improve the physicochemical properties (solubility, pKa) of hydrophobic kinase inhibitor cores (e.g., quinazolines).

This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and biological validation of this versatile scaffold.

Structural Analysis & Pharmacophore Mapping[3]

The scaffold can be bisected into two functional domains, each driving specific biological interactions.

The Pharmacophore Map

-

Domain A: The Pyrrolidine Ring (The "Anchor")

-

Function: Provides a tertiary amine (pKa ~9.0–9.5) that is protonated at physiological pH.

-

Interaction: Forms ionic bonds with aspartate/glutamate residues in receptor channels (e.g., ERα) or hydrophobic interactions with non-polar pockets (e.g., PTP1B active site).

-

Modifiability: Substitution at the C3/C4 positions (e.g., fluorine, methyl) restricts conformation, often improving selectivity.

-

-

Domain B: The Ethoxy Acetic Acid Tail (The "Hook")

-

Function: Mimics the phosphate group of biological substrates (phosphotyrosine) or the carboxylate of fatty acids.

-

Interaction: Forms a salt bridge with arginine residues (e.g., Arg254 in PTP1B) or coordinates with Zinc fingers in metalloenzymes.

-

Linker Dynamics: The ether oxygen provides flexibility and hydrogen bond acceptance, crucial for orienting the acid headgroup.

-

Figure 1: Pharmacophore dissection of the pyrrolidin-1-ylethoxy acetic acid scaffold.[1][2]

Therapeutic Applications & Case Studies

Case Study A: PTP1B Inhibitors for Type 2 Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[3] Inhibiting PTP1B restores insulin sensitivity.

-

Mechanism: The acetic acid moiety acts as a non-hydrolyzable mimetic of the phosphotyrosine phosphate group on the Insulin Receptor Substrate (IRS-1). It binds deep in the catalytic pocket, anchoring to Arg221.

-

Role of Pyrrolidine: The pyrrolidine ring extends into the "second aryl phosphate binding site" (site B), providing selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP).

-

Key Insight: Hydrophobic substitutions on the pyrrolidine ring (e.g., 3-phenylpyrrolidine) drastically increase potency by displacing ordered water molecules in the active site.

Case Study B: Selective Estrogen Receptor Modulators (SERMs)

In SERMs like lasofoxifene, the basic side chain is critical for the "antagonist" conformation of the Estrogen Receptor (ER).

-

Structure: 2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]...

-

Mechanism: The pyrrolidine nitrogen forms a salt bridge with Asp351 in the ERα ligand-binding domain. This interaction forces Helix 12 into a position that blocks co-activator recruitment, silencing the receptor in breast cancer cells.

-

Derivative Utility: Converting the terminal phenyl ring to an acetic acid derivative (e.g., via oxidation or substitution) creates a "soft drug" or metabolite that alters the pharmacokinetic profile, reducing half-life for short-acting applications.

Synthetic Strategies

The synthesis of pyrrolidin-1-ylethoxy acetic acid derivatives generally follows two convergent routes. Route A is preferred for stability, while Route B is used when the pyrrolidine ring contains sensitive stereocenters.

Route A: Williamson Ether Synthesis (Industrial Standard)

This route builds the ether linkage first, followed by amination.

-

Alkylation: Reaction of a phenol/alcohol core with ethyl bromoacetate to install the acetate headgroup.

-

Linker Installation: Reaction with 1-(2-chloroethyl)pyrrolidine (often generated in situ from the hydrochloride salt).

Route B: Reductive Amination (Chiral Retention)

Used when the pyrrolidine ring is chiral (e.g., (S)-2-methylpyrrolidine).

-

Aldehyde Formation: A core scaffold containing the ethoxy acetic acid tail is oxidized to an aldehyde.

-

Amination: Reaction with the chiral pyrrolidine using NaBH(OAc)₃ (Sodium triacetoxyborohydride).

Figure 2: Standard synthetic pathway via Williamson Ether Synthesis.

Experimental Protocols

Protocol: Synthesis of 2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenoxy)acetic acid

A representative protocol for synthesizing a PPAR/SERM-like hybrid scaffold.

Reagents:

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Dimethylformamide (DMF) (anhydrous)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(4-hydroxyphenoxy)acetate (5.0 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (15.0 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Coupling: Add 1-(2-Chloroethyl)pyrrolidine hydrochloride (6.0 mmol) in one portion.

-

Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Hydrolysis (Optional for Acid): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify to pH 4 with 1N HCl and extract with DCM.

-

Purification: The final acid is often zwitterionic. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol: PTP1B Inhibition Assay (Colorimetric)

Validating the biological activity of the synthesized acid derivative.

Materials:

-

Recombinant Human PTP1B enzyme (0.5 µg/mL)

-

Substrate: p-Nitrophenyl phosphate (pNPP) (2 mM)[1]

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

Procedure:

-

Incubation: In a 96-well plate, add 80 µL of Assay Buffer. Add 10 µL of the test compound (dissolved in DMSO, final conc. 0.1 – 100 µM).

-

Enzyme Addition: Add 10 µL of PTP1B enzyme solution. Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

Substrate Initiation: Add 100 µL of pNPP substrate solution.

-

Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) every 60 seconds for 20 minutes.

-

Analysis: Calculate the slope (velocity) of the linear portion. Determine IC₅₀ by plotting % Inhibition vs. Log[Concentration].

Summary Data: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the core scaffold affect biological potency across the cited therapeutic targets.

| Modification Zone | Substituent Change | Effect on Potency/Selectivity | Target Context |

| Pyrrolidine Ring | 3-Phenyl substitution | ↑ Increased (10-fold) | PTP1B (Hydrophobic pocket access) |

| Pyrrolidine Ring | 2-Methyl (Chiral) | ↑ Increased (Selectivity) | H3 Receptor / SERMs |

| Linker Length | Ethoxy (2-carbon) | Optimal | PPAR / PTP1B (Distance match) |

| Linker Length | Propoxy (3-carbon) | ↓ Decreased | Most targets (Entropic penalty) |

| Acid Headgroup | Methyl Ester | Inactive (in vitro) | Prodrug form (Active in vivo) |

| Acid Headgroup | Carboxylic Acid | Active | Primary Pharmacophore |

References

-

PTP1B Inhibitors & Pyrrolidine Scaffolds

-

Synthesis of Pyrrolidine-Ethoxy Derivatives

-

SERM Side Chain Pharmacophores

- Title: Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ

- Source: PMC (NIH), 2022.

-

URL:[Link]

-

General Pyrrolidine Medicinal Chemistry

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Source: PMC (NIH), 2021.

-

URL:[Link]

Sources

Difference between (2-Oxo-1-pyrrolidinyl)acetic acid and ethoxy analogs

Structural and Pharmacokinetic Divergence: (2-Oxo-1-pyrrolidinyl)acetic Acid vs. Ethoxy-Ester Analogs

Executive Summary

This technical guide analyzes the critical distinctions between (2-Oxo-1-pyrrolidinyl)acetic acid (the primary carboxylic acid metabolite of Piracetam) and its ethoxy analog (specifically, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate ).

While the acid form is widely recognized as a pharmacologically inert renal metabolite with poor blood-brain barrier (BBB) permeability, the ethoxy (ethyl ester) analog represents a lipophilic modification often utilized as a synthetic intermediate or prodrug strategy to enhance membrane transport. This guide details the physicochemical divergence, synthetic interconversion, and pharmacokinetic implications of these two distinct chemical entities.

Structural Chemistry & Physicochemical Divergence

The core difference lies in the substitution of the hydroxyl group (-OH) of the carboxylic acid with an ethoxy group (-OCH₂CH₃). This single modification fundamentally inverts the molecule's interaction with biological membranes.

Comparative Physicochemical Profile

| Feature | (2-Oxo-1-pyrrolidinyl)acetic Acid | Ethoxy Analog (Ethyl Ester) |

| Molecular Structure | Free Carboxylic Acid ( | Ethyl Ester ( |

| CAS Number | 53934-76-2 | 61516-73-2 |

| Molecular Weight | 143.14 g/mol | 171.19 g/mol |

| H-Bond Donors | 1 (High Polarity) | 0 (Lipophilic Shift) |

| LogP (Octanol/Water) | -0.6 to -1.1 (Hydrophilic) | ~0.1 to 0.4 (Lipophilic) |

| pKa | ~4.5 (Ionized at physiological pH) | N/A (Neutral molecule) |

| BBB Permeability | Negligible (Paracellular only) | Moderate to High (Transcellular) |

| Primary Role | Inactive Metabolite / Excretion Product | Synthetic Intermediate / Prodrug |

Expert Insight: The acid exists almost entirely as a carboxylate anion at physiological pH (7.4), creating a "solvation shell" of water molecules that prevents it from traversing the lipid bilayer of the BBB. The ethoxy analog masks this charge, allowing passive diffusion across endothelial membranes.

Synthetic Pathways & Interconversion

In drug development, the ethoxy analog is frequently synthesized to bypass the poor solubility or reactivity of the acid. The following diagram illustrates the metabolic and synthetic relationship between the parent drug (Piracetam), the Acid, and the Ethoxy Analog.

Figure 1: The metabolic and synthetic cycle. The Acid is the "sink" (excretion), while the Ethoxy Analog (Ester) serves as a lipophilic vehicle that can revert to the acid via plasma esterases.

Detailed Experimental Protocols

Protocol A: Synthesis of the Ethoxy Analog (Esterification)

Objective: Convert the hydrophilic acid to the lipophilic ethoxy analog for permeability studies.

-

Reagents:

-

(2-Oxo-1-pyrrolidinyl)acetic acid (10 mmol)

-

Absolute Ethanol (30 mL, excess)

-

Thionyl Chloride (

, 1.2 eq) or conc. -

Solvent: Dichloromethane (DCM) for extraction.

-

-

Procedure:

-

Activation: Cool ethanol to 0°C in an ice bath. Dropwise add

over 15 minutes. Validation: Observe gas evolution ( -

Addition: Add the solid acid substrate in one portion.

-

Reflux: Heat to reflux (80°C) for 4–6 hours. Endpoint Check: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The acid spot (baseline) should disappear; the ester spot (

) appears. -

Workup: Evaporate excess ethanol under reduced pressure. Resuspend residue in saturated

(to neutralize acid traces) and extract 3x with DCM. -

Purification: Dry organic layer over

, filter, and concentrate.

-

-

Outcome: A colorless to pale yellow oil.

-

Yield expectation: >85%.[1]

-

Characterization: IR spectrum should show a shift from broad -OH stretch (2500-3300 cm⁻¹) to a sharp Ester C=O stretch (~1735 cm⁻¹).

-

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Objective: Quantify the "Difference" in membrane affinity.

-

System: Octanol-Water (phosphate buffered saline, pH 7.4).

-

Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24 hours.

-

Execution:

-

Dissolve 10 mg of Acid in 5 mL buffer.

-

Dissolve 10 mg of Ethoxy Analog in 5 mL octanol.

-

Add the opposing phase to each (1:1 ratio) and vortex for 1 hour at 25°C.

-

Centrifuge to separate phases.

-

-

Analysis: Measure concentration in the aqueous phase using UV-Vis (205 nm).

-

Calculation:

.-

Expected Result: Acid LogP < 0; Ethoxy Analog LogP > 0.

-

Pharmacokinetic Implications & BBB Permeability

The transition from Acid to Ethoxy Analog is a classic "Prodrug" strategy, though in the case of Racetams, the amide (Piracetam) is usually the drug of choice. However, the Ethoxy analog presents unique kinetics.

The Blood-Brain Barrier (BBB) Logic

The BBB endothelium is a lipid barrier.

-

The Acid: Being ionized at pH 7.4, it requires active transport (e.g., Monocarboxylate Transporters, MCTs). However, (2-Oxo-1-pyrrolidinyl)acetic acid has low affinity for MCTs, leading to brain exclusion .

-

The Ethoxy Analog: The esterification caps the polar carboxyl group. This allows the molecule to partition into the endothelial lipid membrane. Once inside the brain parenchyma (or more likely, within the endothelial cell), ubiquitous carboxylesterases may hydrolyze it back to the acid.

Critical Drug Development Note: If the Acid is the active pharmacophore (unlikely for Racetams, but possible for other scaffolds), the Ethoxy analog acts as a Trojan Horse , delivering the payload across the BBB before hydrolysis releases the active acid.

Figure 2: Differential BBB permeability mechanisms. The Ethoxy analog utilizes passive diffusion, whereas the Acid is largely excluded.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.

-

Smolecule. (2023). Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate: Biological Activity and Synthesis. Smolecule Chemical Database.

-

PubChem. (2025).[2] Ethyl 2-(2-oxopyrrolidin-1-yl)acetate Compound Summary. National Library of Medicine.

-

ChemicalBook. (2026). Ethyl 2-oxopyrrolidine-1-acetate Properties and Suppliers. ChemicalBook Database.

-

Winnicka, K., et al. (2005). Piracetam - An Old Drug with Novel Properties? Acta Poloniae Pharmaceutica.

Sources

Solubility Profile of Pyrrolidone-Ether-Carboxylic Acid Linkers

This guide serves as an in-depth technical resource for the physicochemical profiling of Pyrrolidone-Ether-Carboxylic Acid linkers.[1] These hybrid molecular spacers are increasingly critical in the design of heterobifunctional compounds (e.g., PROTACs) and Antibody-Drug Conjugates (ADCs), where they bridge the gap between the flexibility of PEGs and the rigidity of heterocyclic scaffolds.

A Technical Guide for Drug Development & Bioconjugation

Executive Summary

The Pyrrolidone-Ether-Carboxylic Acid (PECA) linker class represents a strategic evolution in bioconjugation chemistry.[1] Unlike traditional alkyl chains (hydrophobic) or pure polyethylene glycol (PEG) linkers (flexible but prone to oxidative degradation), PECA linkers integrate a 2-pyrrolidone (lactam) scaffold. This moiety introduces structural rigidity and hydrogen-bond accepting capability without the basicity associated with pyrrolidine amines.[1]

This guide details the solubility profile of PECA linkers, providing a mechanistic understanding of their solvation, a comparative analysis against standard linkers, and a validated protocol for experimental profiling.

Molecular Architecture & Physicochemical Basis

To understand the solubility profile, one must deconstruct the linker into its three functional domains. The unique solubility behavior arises from the synergistic interaction of these components.

The Three-Component System

-

The Pyrrolidone Core (Solubility Engine):

-

Structure: A 5-membered

-lactam ring.[1][2] -

Role: Acts as a "polarity anchor." Unlike phenyl rings (hydrophobic), the lactam is highly polar (Dipole moment

3.8 D) and miscible with water. It disrupts the crystal lattice energy of the parent molecule, enhancing dissolution rates. -

Differentiation: Distinct from pyrrolidine (a secondary amine, pKa ~11.3), the pyrrolidone is neutral at physiological pH, preventing non-specific cationic binding while maintaining high water solubility.

-

-

The Ether Spacer (Solvation Bridge):

-

Structure: Typically short PEG units (

).[1] -

Role: Provides conformational flexibility and recruits water molecules via hydrogen bonding to the ether oxygens, creating a hydration shell that prevents aggregation.

-

-

The Carboxylic Acid (The Handle):

-

Structure: Terminal

group. -

Role: Provides pH-dependent solubility.[1] At pH > 5 (above its pKa), it exists as a carboxylate anion (

), drastically increasing aqueous solubility through ion-dipole interactions.

-

Theoretical Solubility Parameters

-

LogP (Octanol-Water Partition Coefficient): PECA linkers typically exhibit a LogP between -1.5 and 0.5 .[1] This hydrophilicity is superior to alkyl linkers (LogP > 2) and comparable to pure PEGs, but with better structural definition.

-

Polar Surface Area (PSA): The lactam amide bond adds ~29 Ų to the PSA, contributing to high aqueous solubility.

-

Hydrogen Bond Count:

-

Donors: 1 (Carboxylic acid -OH).[1]

-

Acceptors: 3+ (Lactam carbonyl + Ether oxygens + Acid carbonyl).

-

Comparative Solubility Analysis

The following table contrasts PECA linkers with standard linker classes used in PROTAC and ADC development.

| Feature | Alkyl Linkers | Pure PEG Linkers | Pyrrolidine Linkers | Pyrrolidone (PECA) Linkers |

| Aqueous Solubility | Poor (Hydrophobic) | Excellent | Good (pH dependent) | Excellent (Miscible) |

| Physiological State | Neutral | Neutral | Cationic (Protonated) | Neutral (Polar) |

| Rigidity | Flexible (Floppy) | Flexible (Floppy) | Rigid | Semi-Rigid |

| Membrane Permeability | High | Low to Moderate | Low (if charged) | Moderate to High |

| Aggregation Risk | High | Low | Moderate | Low |

Critical Insight: The pyrrolidone moiety mimics the solvation properties of N-methylpyrrolidone (NMP), a powerful solvent, effectively "solubilizing" the linker-payload conjugate from within.

Experimental Profiling Protocol

Solubility Profiling Workflow

This protocol is designed to determine the Kinetic Solubility (for high-throughput screening) and Thermodynamic Solubility (for formulation) of PECA-linked compounds.[1]

Figure 1: Standardized workflow for determining the solubility profile of pyrrolidone-based linkers.

Detailed Methodology

Step 1: Stock Solution Preparation

-

Dissolve the PECA linker in DMSO. Expect rapid dissolution; pyrrolidone derivatives are typically soluble in DMSO at >100 mg/mL.

-

Note: If the linker includes a reactive carboxylic acid ester (e.g., NHS ester), avoid protic solvents (methanol/water) during stock preparation to prevent hydrolysis.

Step 2: Thermodynamic Solubility (Shake-Flask)

-

Add excess solid linker to 1 mL of PBS (pH 7.4).

-

Agitate at 25°C for 24 hours.

-

Visual Check: Pyrrolidone linkers often form clear solutions. If an oil separates, the "solubility" is the concentration of the aqueous phase saturated with the oil.

-

Centrifuge/Filter and analyze the supernatant via HPLC.

-

Detection: The pyrrolidone ring absorbs weakly in UV. Use 210-220 nm or a Universal Detector (CAD/ELSD).[1]

-

Step 3: pH-Dependent Profiling

-

pH 2.0: The carboxylic acid is protonated (neutral). Solubility relies solely on the pyrrolidone and ether groups.

-

pH 7.4: The carboxylic acid is deprotonated (anionic). Solubility should increase significantly.

-

Validation: A large delta between pH 2 and pH 7.4 confirms the integrity of the carboxylic acid handle.

Structural Impact on Solvation (Mechanism)

The diagram below illustrates how the PECA linker interacts with the solvent environment, preventing aggregation of hydrophobic payloads (e.g., Warheads in PROTACs).

Figure 2: Mechanistic view of PECA linker solvation. The pyrrolidone ring acts as a polar disruptor, while the ether and acid groups recruit the hydration shell.

References

-

BenchChem. (2025).[3] An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12025, 2-Pyrrolidone. Retrieved from

-

MedChemExpress. (2024). PROTAC Linker Design and Solubility Profiles. Retrieved from

-

Royal Society of Chemistry. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility.[1][4] Chem. Commun. Retrieved from

-

Sigma-Aldrich. (2024).[1] 2-Pyrrolidinone Physicochemical Properties and Safety Data. Retrieved from [1]

Sources

Methodological & Application

Application Note: (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid as a Hydrophilic Linker & Solubility Modifier

This Application Note and Protocol Guide details the use of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid (CAS 878447-60-0), a specialized hydrophilic motif used in medicinal chemistry to modulate the physicochemical properties of small molecules, particularly in the context of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Executive Summary

In the design of heterobifunctional molecules like PROTACs, the linker is not merely a passive connector; it determines solubility, permeability, and ternary complex stability.[][2][3][4] Traditional PEG linkers, while hydrophilic, often suffer from high conformational entropy ("floppiness") and oxidative instability.

(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid represents a "next-generation" hydrophilic spacer. It combines the water-solubilizing properties of an ether linkage with the structural rigidity and polarity of a lactam (pyrrolidone) ring. This molecule is primarily used as a hydrophilic capping group or a linker precursor to lower the lipophilicity (LogP) of hydrophobic warheads without introducing the immunogenicity or metabolic liabilities associated with long PEG chains.

Key Chemical Attributes

| Property | Value | Relevance |

| CAS Number | 878447-60-0 | Unique Identifier |

| Molecular Formula | C₈H₁₃NO₄ | Compact hydrophilic motif |

| Molecular Weight | 187.19 g/mol | Low MW penalty |

| Reactive Handle | Carboxylic Acid (-COOH) | Standard amide coupling |

| Hydrophilic Core | Pyrrolidone + Ether | H-bond acceptor rich; Low LogP |

| Stability | High | Lactam ring is resistant to proteases |

Scientific Rationale & Mechanism

The Solubility-Permeability Paradox

Hydrophobic drugs often require hydrophilic linkers to maintain aqueous solubility. However, linear PEGs can coil and shield the warhead or reduce cell permeability due to high topological polar surface area (tPSA).

The Pyrrolidone-Ether motif addresses this by providing:

-

Rigidity: The 5-membered lactam ring restricts the conformational freedom of the terminus, potentially reducing the entropic penalty upon binding.

-

Dipole Orientation: The lactam carbonyl and ether oxygen create a strong dipole, solvating the molecule effectively in aqueous media while maintaining a compact profile for membrane transport.

-

Metabolic Shielding: Unlike terminal primary amines or simple ethers, the N-substituted pyrrolidone is metabolically robust against oxidases.

Structural Visualization

The diagram below illustrates the chemical topology of the linker and its conjugation logic.

Experimental Protocols

Protocol A: Bioconjugation (Amide Coupling)

Objective: Attach (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid to an amine-containing substrate (e.g., a PROTAC anchor or drug intermediate).

Prerequisites:

-

Linker: (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid (1.0 equiv).

-

Substrate: Amine-bearing scaffold (1.0 equiv).

-

Coupling Agent: HATU (1.2 equiv) or COMU (1.2 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

-

Activation:

-

Dissolve (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid (10 mg, ~53 µmol) in anhydrous DMF (0.5 mL) in a generic glass vial.

-

Add DIPEA (28 µL, 160 µmol) followed by HATU (24 mg, 64 µmol).

-

Critical: Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow. This pre-activation ensures the formation of the active ester (OAt-ester) and minimizes racemization (though not an issue for this achiral acid, it is good practice).

-

-

Coupling:

-

Monitoring (LC-MS):

-

Target Mass: Substrate MW + 187.19 (Linker) - 18.02 (H₂O) = Substrate MW + 169.17 Da .

-

If the reaction is incomplete after 4 hours, add an additional 0.2 equiv of HATU and stir overnight.

-

-

Workup & Purification:

-

Dilution: Dilute the reaction mixture with DMSO:Water (1:1) to a total volume of 2 mL.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter.

-

Purification: Inject onto a Preparative HPLC (C18 column).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 minutes (adjust based on substrate hydrophobicity).

-

-

Lyophilization: Freeze-dry the collected fractions to obtain the product as a white/off-white powder.

-

Protocol B: Physicochemical Profiling (LogD Determination)

Objective: Quantify the solubility enhancement provided by the linker.

-

Preparation: Prepare a 10 mM stock solution of the Parent Drug and the Linker-Drug Conjugate in DMSO.

-

Partitioning:

-

Mix 10 µL of stock with 495 µL of 1-Octanol and 495 µL of PBS (pH 7.4).

-

Vortex vigorously for 1 hour at RT.

-

Centrifuge at 10,000 rpm for 5 minutes to separate phases.

-

-

Analysis:

-

Analyze both phases by HPLC-UV or LC-MS/MS.

-

Calculate LogD = Log₁₀([Concentration in Octanol] / [Concentration in PBS]).

-

Expectation: The pyrrolidone-ether conjugate typically lowers LogD by 0.5 – 1.5 units compared to the parent alkyl amine.

-

Workflow Visualization

The following flowchart outlines the decision-making process for synthesis and purification.

Senior Scientist's Commentary: Pitfalls & Tips

-

Stoichiometry Matters: When using this linker to "cap" a valuable warhead, use a slight excess of the linker (1.5 equiv) rather than the warhead to ensure complete conversion of the precious material. The unreacted linker (acid) is easily removed by basic washes or Reverse Phase HPLC (it elutes early).

-

Solubility: The linker itself is highly soluble in water and DCM. If your substrate is very hydrophobic, use a co-solvent system (DMF/DCM 1:1) to ensure both reactants stay in solution.

-

Storage: The free acid (CAS 878447-60-0) is hygroscopic. Store at -20°C in a desiccator. If it becomes a sticky oil, it can still be used, but weighing accuracy may be compromised; consider making a stock solution in DMAc.

-

Bifunctional Potential: While the standard CAS 878447-60-0 is monofunctional (capping), derivatives with a hydroxyl or amino group on the pyrrolidone ring (e.g., 4-hydroxy-2-pyrrolidone derivatives) can be used as true linkers connecting two ligands. Ensure you are using the correct CAS for your design intent.

References

-

Structure & Synthesis

- Source: PubChem Compound Summary for CID 71310787.

-

Link:

-

Application in PROTACs (General Pyrrolidine Linkers)

- Title: Current strategies for the design of PROTAC linkers: a critical review.

- Source:Exploration of Targeted Anti-tumor Therapy, 2020.

-

Link:

-

Solubility & Linker Design

-

Commercial Availability & Properties

-

Source: BLD Pharm Product Page for CAS 878447-60-0.[8]

-

Link:

-

Sources

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. chempep.com [chempep.com]

- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. 4706-33-6|2-Oxo-2-(piperidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. 878447-60-0|2-(2-(2-Oxopyrrolidin-1-yl)ethoxy)acetic acid|BLD Pharm [bldpharm.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1354010-34-6|(S)-2-((1-Acetylpyrrolidin-2-yl)methoxy)acetic acid|BLDpharm [bldpharm.com]

Application Notes & Protocols: Amide Coupling of (2-(Pyrrolidin-1-yl)ethoxy)acetic Acid

Introduction

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, providing the backbone for peptides and a critical linkage in a vast array of pharmaceuticals.[1][2] (2-(Pyrrolidin-1-yl)ethoxy)acetic acid is a valuable building block, incorporating a flexible ether linkage and a basic pyrrolidine moiety. Its amide derivatives are of significant interest in drug discovery, where the pyrrolidine group can enhance solubility, modulate basicity for target engagement, or improve pharmacokinetic properties.

However, the presence of the tertiary amine within the acidic starting material presents a unique set of challenges that distinguish it from simpler amide coupling reactions. Standard protocols must be adapted to prevent side reactions and ensure efficient, high-yield synthesis. This guide provides a detailed examination of the principles, strategies, and protocols for the successful amide coupling of (2-(Pyrrolidin-1-yl)ethoxy)acetic acid, designed for researchers in drug development and synthetic chemistry.

Scientific Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires extremely high temperatures (>200 °C) and results in the elimination of water. Such conditions are incompatible with most functionalized molecules. Therefore, modern amide synthesis relies on the activation of the carboxylic acid to transform the hydroxyl group into a better leaving group. This is accomplished using a "coupling reagent."[1]

The general two-step process is as follows:

-

Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[1]

-

Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group to form the stable amide bond.[1]

Caption: General workflow for amide bond formation.

Strategic Considerations for (2-(Pyrrolidin-1-yl)ethoxy)acetic Acid

The key challenge in coupling this substrate is the presence of the basic pyrrolidine nitrogen. This tertiary amine can interfere with the reaction in several ways:

-

Acid-Base Neutralization: The pyrrolidine can deprotonate the carboxylic acid, forming a zwitterionic salt. This reduces the concentration of the free carboxylic acid available for activation.

-

Reaction with Coupling Reagent: The tertiary amine can act as a nucleophile and react with the coupling reagent, consuming it and preventing the activation of the carboxylic acid.

-

Workup & Purification Complications: The basic nature of the final product requires careful planning during aqueous workup and chromatography to avoid product loss and achieve high purity.

To mitigate these issues, the choice of coupling reagent, base, and solvent is critical. A non-nucleophilic, sterically hindered base is often required to deprotonate the carboxylic acid without competing with the primary/secondary amine reactant.

Coupling Reagent Profiles

The selection of the right coupling reagent is paramount for success. While numerous reagents exist, two classes are most common for their efficiency and reliability: aminium/uronium salts (e.g., HATU) and carbodiimides (e.g., EDC).

HATU: The High-Efficiency Aminium Salt

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt known for its high efficiency, fast reaction rates, and ability to suppress racemization.[3][4] It is often the reagent of choice for difficult couplings, including those involving hindered amino acids or electron-poor amines.[3][5]

Mechanism of Action: The reaction proceeds through a two-step mechanism. First, the carboxylate anion, formed by deprotonation with a non-nucleophilic base, attacks HATU.[6][7] This forms a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct. The amine then attacks this active ester to form the final amide.[6] The pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state, accelerating the reaction.[6]

Caption: Simplified mechanism of HATU-mediated coupling.

EDC/HOBt: The Classic Carbodiimide System

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its ease of handling and the simple removal of its urea byproduct during aqueous workup.[8] While EDC can be used alone, it is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt.[8][9]

Mechanism of Action: The carboxylic acid adds across the carbodiimide double bond of EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement into a stable N-acylurea byproduct, which terminates the reaction.[8][10] The additive (HOBt) serves to intercept the O-acylisourea, forming an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, minimizing the formation of the N-acylurea byproduct and reducing racemization.[8][11]

Comparative Overview of Coupling Conditions

| Parameter | HATU Coupling | EDC/HOBt Coupling |

| Coupling Reagent | HATU | EDC |

| Additive | None required (contains HOAt moiety) | HOBt (or HOAt, Oxyma) |

| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.1 : 2-3 eq. | 1 : 1.1 : 1.2 : 1.2 eq. |

| Typical Base | DIPEA, Triethylamine (Et₃N) | DIPEA, N-Methylmorpholine (NMM) |

| Common Solvents | DMF, DCM, NMP | DMF, DCM |

| Pros | - High reactivity & speed[6]- Low racemization[3]- Effective for difficult couplings | - Water-soluble byproducts[8]- Cost-effective- Well-established protocols |

| Cons | - Higher cost- Potential for side reactions with some substrates[5] | - Slower than HATU- Risk of N-acylurea formation[10]- HOBt has explosive properties in anhydrous form[8] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as a robust starting point for coupling (2-(pyrrolidin-1-yl)ethoxy)acetic acid, especially with less reactive amines.

Materials:

-

(2-(Pyrrolidin-1-yl)ethoxy)acetic acid (1.0 eq.)

-

Amine (1.1 eq.)

-

HATU (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2-(pyrrolidin-1-yl)ethoxy)acetic acid (1.0 eq.) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

-

Add the desired amine (1.1 eq.) to the solution.

-

Add HATU (1.1 eq.) to the mixture.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add DIPEA (3.0 eq.) to the reaction mixture. The use of excess base is crucial to neutralize the carboxylic acid, any acid salts present, and the hexafluorophosphate salt of HATU.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This basic wash helps remove unreacted acid and HOAt.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective alternative, suitable for many standard amines.

Materials:

-

(2-(Pyrrolidin-1-yl)ethoxy)acetic acid (1.0 eq.)

-

Amine (1.1 eq.)

-

EDC·HCl (1.2 eq.)

-

HOBt (1.2 eq.)

-

DIPEA or Triethylamine (1.2-2.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, dissolve (2-(pyrrolidin-1-yl)ethoxy)acetic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.[12]

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (or another suitable base) (1.2-2.0 eq.).

-

Add EDC·HCl (1.2 eq.) portion-wise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

-

If using DCM, dilute the reaction mixture. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

-

If using DMF, quench the reaction with water and extract with an organic solvent like Ethyl Acetate or DCM. Proceed with the aqueous washes as described in step 6.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Workflow and Purification Strategy

The successful synthesis of the target amide is only half the battle; efficient purification is essential. Given the basic nature of the product, special considerations are required.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. escholarship.org [escholarship.org]

- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic Acid

[1][2]

Executive Technical Summary

The synthesis of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid is a classic nucleophilic ring-opening of a cyclic anhydride.[1] The core reaction involves Diglycolic anhydride (1,4-dioxane-2,6-dione) and Pyrrolidine .[2]

While theoretically straightforward, researchers often encounter yield losses due to three specific failure modes:[2]

-

Bis-amidation: Formation of the diamide byproduct (reacting both carbonyls).[1][2]

-

Hydrolysis: Reversion of the anhydride to diglycolic acid due to moisture.[2]

-

Workup Loss: High water solubility of the target carboxylic acid leading to loss in the aqueous phase during extraction.[1][2]

This guide provides a self-validating protocol and troubleshooting logic to maximize yield (>85%) and purity.

The Validated Protocol (Gold Standard)[1]

Do not deviate from the stoichiometry or temperature controls listed below. This protocol relies on Kinetic Control to favor the mono-amide over the diamide.[1][2]

Reagents & Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| Diglycolic Anhydride | Electrophile | 1.05 | Slight excess ensures all amine is consumed.[1] |

| Pyrrolidine | Nucleophile | 1.00 | Limiting reagent to prevent bis-amidation. |

| Dichloromethane (DCM) | Solvent | -- | Anhydrous (Critical). 0.2 M concentration.[1] |

| Triethylamine (TEA) | Base (Optional) | 1.10 | Only if using pyrrolidine salt; not needed for free base. |

Step-by-Step Methodology

-

System Prep: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solubilization: Dissolve Diglycolic Anhydride (1.05 eq) in anhydrous DCM. Cool to 0°C (Ice bath).

-

Inverse Addition (Critical): Dilute Pyrrolidine (1.0 eq) in a small volume of DCM. Add this solution dropwise to the anhydride solution over 30–60 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.[1][2]

-

Workup (The pH Swing):

Troubleshooting & FAQs

Category 1: Low Yield[1][2]

Q: My crude yield is very low (<40%), but the starting material is gone. Where is my product? A: You likely lost it during the aqueous wash.[2]

-

The Cause: The target molecule contains a polar ether linkage and a pyrrolidine ring, making it fairly water-soluble even in its protonated form.[1][2]

-

The Fix: When extracting the acidified aqueous layer (Step D above), saturate the water phase with NaCl (brine) before extraction.[1] This "salting out" effect decreases the solubility of organic compounds in water, forcing your product into the organic layer.[1] Use 2-MeTHF or Ethyl Acetate instead of DCM for better recovery of polar acids.[2]

Q: I see a large amount of white solid precipitating during the reaction. A: This is likely Diglycolic Acid (hydrolysis product).[1]

-

The Cause: Your solvent was wet, or the anhydride was old/hydrolyzed before use.[1][2]

-

The Fix: Diglycolic anhydride is extremely hygroscopic.[1][2]

Category 2: Impurity Profile

Q: LCMS shows a peak with Mass [M+Product-18]. Is this the imide? A: Yes, you have formed the cyclic imide (4-(pyrrolidin-1-yl)-1,4-oxazepane-3,5-dione derivative).[1][2]

-

The Cause: The reaction temperature was too high (reflux) or you used a dehydrating coupling agent (like DCC/EDC) unnecessarily.[1]

-

The Fix: Keep the reaction at RT. Do not use coupling agents; the anhydride is already activated.[2]

Q: I have a significant amount of the diamide byproduct. A: You violated the "Inverse Addition" rule.

Visualizing the Mechanism & Workflow

The following diagram illustrates the kinetic competition between the desired pathway and the failure modes.

Figure 1: Reaction pathway logic.[1][2] Green paths indicate the optimized protocol; red dashed paths indicate failure modes caused by stoichiometry or temperature errors.

Comparative Solvent Data

The choice of solvent impacts reaction rate and solubility.[1][2]

| Solvent | Reaction Rate | Solubility of Product | Recommendation |

| DCM | Fast | High | Preferred. Easy to remove; keeps anhydride soluble.[1] |

| THF | Moderate | High | Good alternative.[2] Ensure it is peroxide-free and dry. |

| Toluene | Slow | Low | Avoid. Product often oils out or precipitates as a sticky gum.[2] |

| DMF | Fast | Very High | Avoid. Difficult to remove during workup; promotes bis-amidation.[2] |

References

-

Diglycolic Anhydride Reactivity

-

Anhydride Aminolysis Protocols

-

Racetam/Pyrrolidine Derivative Synthesis

-

General Amidation Reviews

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 4480-83-5: Diglycolic anhydride | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 5. researchgate.net [researchgate.net]

- 6. US4379928A - Synthesis of amides - Google Patents [patents.google.com]

- 7. EP0003029B1 - New 2-oxo-1-pyrrolidine acetic acid derivatives, process for their preparation, medicaments containing them and process for their preparation - Google Patents [patents.google.com]

Technical Support Center: Purification of Pyrrolidine-Ethoxy Acids by Reverse-Phase HPLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of pyrrolidine-ethoxy acids using reverse-phase high-performance liquid chromatography (RP-HPLC). It is designed to be a practical resource, offering troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

I. Foundational Principles: Understanding the Separation

Pyrrolidine-ethoxy acids are polar, ionizable compounds. Their successful purification by RP-HPLC hinges on controlling their ionization state to achieve optimal retention and peak shape.[1][2] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[1][3][4] Since ionized compounds are more polar, they exhibit weaker retention and may elute too quickly, often with poor peak symmetry.[5][6]

The key to a successful separation is to suppress the ionization of the carboxylic acid group. This is achieved by adjusting the pH of the mobile phase. For an acidic compound, lowering the mobile phase pH protonates the carboxylic acid, rendering it less polar and increasing its retention on the non-polar stationary phase.[5][6][7] A general rule of thumb is to set the mobile phase pH at least two units below the pKa of the acidic analyte to ensure it is predominantly in its non-ionized form.[6][8]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of pyrrolidine-ethoxy acids by RP-HPLC.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

-

Asymmetrical peaks, with the latter half of the peak being broader than the front (tailing).

-

Asymmetrical peaks, with the front half of the peak being broader than the latter half (fronting).

Root Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the pyrrolidine-ethoxy acid, both the ionized and non-ionized forms of the analyte will be present, leading to mixed-mode retention and peak tailing.[5][8] | Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA).[6][8] Aim for a pH at least 2 units below the analyte's pKa.[6][8] This ensures the carboxylic acid is fully protonated. |

| Secondary Silanol Interactions | Residual, unreacted silanol groups on the silica-based stationary phase can be acidic and interact with the polar groups of the analyte, causing peak tailing.[9][10][11] | Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column. End-capping blocks many of the residual silanol groups.[12] Lower Mobile Phase pH: A low pH (around 2-3) will also suppress the ionization of the silanol groups, minimizing these secondary interactions.[11][13] |

| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting.[8] | Reduce Sample Concentration/Injection Volume: Prepare a more dilute sample or decrease the injection volume.[8][9] |

| Column Bed Deformation | A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing peak tailing or splitting.[12] | Column Maintenance: If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it with a strong solvent.[12] Regular use of in-line filters and guard columns can prevent frit blockage.[12] If the problem persists, the column may need to be replaced.[12] |

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for HPLC peak tailing.

Problem 2: Poor or No Retention

Symptoms:

-

The pyrrolidine-ethoxy acid elutes at or near the void volume of the column.

Root Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| High Mobile Phase Polarity | If the mobile phase is too polar (i.e., too high a percentage of the aqueous component), the hydrophobic interaction with the stationary phase will be weak, leading to poor retention. | Decrease Mobile Phase Polarity: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[14] A 10% increase in organic modifier can significantly decrease retention time.[14] |

| Analyte Ionization | As previously discussed, if the carboxylic acid is ionized (at a higher pH), it becomes more polar and is poorly retained on a reverse-phase column.[5][7] | Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (pH 2-3) to suppress the ionization of the acid.[13] |

| Inappropriate Column Choice | While C18 is the most common choice, for very polar pyrrolidine-ethoxy acid derivatives, it may not provide enough retention even with mobile phase optimization.[1] | Consider Alternative Stationary Phases: - Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which allows them to be used with highly aqueous mobile phases without phase collapse and can provide alternative selectivity for polar compounds.[15] - Phenyl Columns: These columns can offer different selectivity through π-π interactions, which may be beneficial for aromatic pyrrolidine derivatives.[4] |

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for purifying a pyrrolidine-ethoxy acid?

A: A good starting point is a gradient elution with a mobile phase consisting of:

-

Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase it. The acid is crucial for controlling the ionization of your analyte and ensuring good peak shape.[13][16] Formic acid is generally preferred for applications where the purified compound will be analyzed by mass spectrometry (MS) as it is less likely to cause ion suppression than TFA.[16]

Q2: Should I use acetonitrile or methanol as the organic modifier?

A: Both acetonitrile and methanol can be used. Acetonitrile is generally a stronger solvent in reverse-phase chromatography, meaning it will elute compounds faster.[14] It also has a lower viscosity and lower UV cutoff. Methanol can offer different selectivity and is a good alternative to try if you are having difficulty separating your target compound from impurities.[14]

Q3: My pyrrolidine-ethoxy acid is chiral. How can I separate the enantiomers?

A: Separating enantiomers requires a chiral environment. This can be achieved in two main ways:

-

Chiral HPLC: This is a direct method that uses a chiral stationary phase (CSP). Polysaccharide-based columns are a common choice for this type of separation.[17]

-

Diastereomeric Derivatization: This is an indirect method where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers.[17] These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase column (e.g., C18).[17]

Q4: How do I choose the right buffer for my mobile phase?

A: The primary role of the buffer is to maintain a constant pH.[18] For purifying pyrrolidine-ethoxy acids, you will typically be working at a low pH.

-

For UV Detection: Formic acid, acetic acid, or phosphate buffers are suitable.[19][20] Phosphate buffers offer excellent buffering capacity in the pH range of 2.1-3.1.[7][20]

-

For Mass Spectrometry (MS) Detection: It is essential to use volatile buffers that will not contaminate the MS source.[19] Ammonium formate and ammonium acetate are excellent choices for MS-compatible methods.[20][21] Avoid non-volatile buffers like phosphate.[19] A buffer concentration of 10-50 mM is generally sufficient.[20]

Q5: How can I scale up my analytical method to a preparative purification?

A: Scaling up from an analytical to a preparative method involves adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area. The goal is to maintain the same linear velocity of the mobile phase. Flash chromatography systems can also be used for larger-scale purifications, and methods can often be scaled from analytical HPLC conditions.[22]

IV. Experimental Protocol: A General Method for Purification

This protocol provides a general workflow for the purification of a novel pyrrolidine-ethoxy acid using reverse-phase HPLC.

1. System Preparation:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector and a fraction collector.

-

Column: A C18 reverse-phase column suitable for preparative work (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase Preparation:

-

Solvent A: HPLC-grade water with 0.1% (v/v) Formic Acid.

-

Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) Formic Acid.

-

Degas both solvents thoroughly before use.

-

2. Sample Preparation:

-

Dissolve the crude pyrrolidine-ethoxy acid in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. Method Development and Execution:

-

Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes.

-

Gradient Elution:

-

Inject a small analytical-scale amount of the sample to scout for the appropriate gradient.

-

Based on the scouting run, optimize the gradient to achieve good separation between the target compound and impurities. A typical gradient might be:

-

| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |

| 0 | 20.0 | 95 | 5 |

| 5 | 20.0 | 95 | 5 |

| 35 | 20.0 | 5 | 95 |

| 40 | 20.0 | 5 | 95 |

| 41 | 20.0 | 95 | 5 |

| 50 | 20.0 | 95 | 5 |

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm, or the λmax of the compound).

-

Fraction Collection: Set the fraction collector to collect peaks based on a threshold signal or time windows.

4. Post-Purification:

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).

Workflow for HPLC Purification:

Caption: General workflow for RP-HPLC purification.

V. References

-

Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

-

How does an acid pH affect reversed-phase chromatography separations? - Biotage.

-

A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.

-

How can I prevent peak tailing in HPLC? - ResearchGate.

-

Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid - Benchchem.

-

Reverse Phase Chromatography Techniques - Chrom Tech, Inc.

-

HPLC Troubleshooting Guide.

-

Peak Tailing in HPLC - Element Lab Solutions.

-

How to Reduce Peak Tailing in HPLC? - Phenomenex.

-

Exploring the Role of pH in HPLC Separation - Veeprho.

-

A Guide to HPLC and LC-MS Buffer Selection.

-

Control pH During Method Development for Better Chromatography - Agilent.

-

Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho.

-

Reversed Phase HPLC Columns - Phenomenex.

-

Buffer Considerations for LC and LC–MS - LCGC International.

-

HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.

-

Reversed-phase HPLC Buffers.

-

Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC - Nov 24 2016 - Chromatography Today.

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.

-

Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.

-

Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International.

-

HPLC problems with very polar molecules - Axion Labs.

Sources

- 1. waters.com [waters.com]

- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 4. glsciencesinc.com [glsciencesinc.com]

- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 6. biotage.com [biotage.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hplc.eu [hplc.eu]

- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. agilent.com [agilent.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 16. hplc.eu [hplc.eu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chromtech.com [chromtech.com]

- 19. veeprho.com [veeprho.com]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. chromatographytoday.com [chromatographytoday.com]

Technical Support Center: Troubleshooting Pyrrolidone-Based Chemical Linkers

Introduction: The Pyrrolidone Advantage & Challenge

Welcome to the Technical Support Center. You are likely here because you are utilizing pyrrolidone-based linkers (e.g., polyvinylpyrrolidone (PVP) mimetics, N-vinylpyrrolidone (NVP) copolymers, or discrete 2-pyrrolidone scaffolds) to improve the physicochemical properties of Antibody-Drug Conjugates (ADCs) or PROTACs.

The Logic: Pyrrolidone moieties are selected for their high polarity (dipole moment ~4.0 D) and ability to disrupt water structure less than hydrophobic alkyl chains, theoretically masking the hydrophobicity of cytotoxic payloads (e.g., PBD dimers, camptothecins).

The Problem: Despite their hydrophilic nature, these linkers often face "solubility cliffs" during the critical transition from organic stock solvents to aqueous reaction buffers. This guide addresses the three most common failure modes: Stock Precipitation , Conjugation Aggregation , and Hydrolytic Instability .

Part 1: Stock Preparation & Solubilization

Issue: The linker-payload intermediate does not fully dissolve in the organic carrier solvent or precipitates immediately upon dilution.

Technical Insight: The "Like-Dissolves-Like" Trap

Pyrrolidone linkers are amphiphilic. While the lactam ring is polar, the backbone or the attached payload is often highly lipophilic. Common solvents like DMSO or DMF may solubilize the payload but can cause the pyrrolidone moiety to self-associate if the concentration is too high, leading to gelation or "oiling out."

Troubleshooting Q&A

Q: I am seeing a cloudy suspension when dissolving my linker in anhydrous DMSO. Is this normal? A: No. This indicates incomplete solvation or moisture contamination. Pyrrolidone rings are hygroscopic. If your DMSO contains water, the linker may form hydrogen-bonded clusters.

-

Fix: Use fresh, anhydrous DMSO (Grade ≥99.9%, water <50 ppm). Sonicate at 35°C for 10 minutes. If cloudiness persists, add DMA (Dimethylacetamide) as a co-solvent (1:1 ratio), which often disrupts pyrrolidone self-association better than DMSO alone.

Q: My stock solution is clear, but it precipitates instantly when I check the concentration via UV-Vis in water. A: You are exceeding the Critical Aggregation Concentration (CAC) . Pyrrolidone-linked hydrophobes behave like surfactants.

-

Fix: Do not measure concentration in pure water. Prepare your UV blank in 50% Acetonitrile/Water. This ensures you are measuring the molecular concentration, not the micellar scatter.

Part 2: The Conjugation Interface (Reaction Phase)

Issue: The reaction mixture turns turbid upon adding the linker to the antibody/protein solution.

Technical Insight: The "Organic Shock" Phenomenon

When a hydrophobic payload masked by a pyrrolidone linker is introduced to an aqueous buffer, there is a millisecond-scale competition between conjugation (reaction with Cys/Lys residues) and aggregation (hydrophobic collapse). If the local concentration of organic solvent exceeds 20% transiently at the injection site, the protein denatures or the linker precipitates.

Protocol: The "Gradient Injection" Method

Standard bolus addition is the leading cause of batch failure. Use this self-validating protocol.

-

Calculate the Solvent Limit: Ensure final organic solvent (DMSO/DMA) concentration in the reaction vessel will be <10% (v/v) .

-

The "Sandwich" Buffer:

-

Reactor: Antibody in PBS/Histidine (pH 7.0–7.4).

-

Feed: Linker in DMA.

-

-

Execution:

-

Do not pipette the linker directly into the static protein solution.

-

Set the protein solution to stir rapidly (magnetic stir bar, moderate vortex).

-

Add the linker solution sub-surface (dip the tip into the liquid) slowly over 2–5 minutes.

-

Why? Sub-surface addition prevents high-concentration films from forming at the air-liquid interface.

-

Troubleshooting Matrix: Aggregation

| Observation | Diagnosis | Corrective Action |

| Immediate white precipitate | Linker insolubility (Hydrophobic collapse) | Reduce payload loading. Add Propylene Glycol (10-20%) to the aqueous buffer before adding the linker. |

| Slow onset haziness (30+ min) | Protein-mediated aggregation | The linker is reacting, but the resulting ADC is too hydrophobic. Reduce DAR (Drug-to-Antibody Ratio) target. |

| Precipitate dissolves upon mixing | Transient "Organic Shock" | Increase stirring speed. Switch solvent from DMSO to DMA. |

Part 3: Stability & Hydrolysis

Issue: The linker degrades during storage or the payload falls off.

Technical Insight: Lactam Ring Hydrolysis

The pyrrolidone ring (a

Q: Can I use acidic conditions for purification (e.g., pH 3.0 elution)? A: Proceed with caution. While N-vinylpyrrolidone (NVP) polymers are robust, discrete pyrrolidone linkers may undergo ring-opening hydrolysis if exposed to pH < 4.0 for prolonged periods (>4 hours).

-

Validation: Neutralize elution fractions immediately into 1M TRIS (pH 8.0) to bring the final pH to ~7.0.

Q: My shelf-life data shows "linker cleavage" at 4°C. A: Check for residual nucleophiles . If you used hydroxylamine or excess thiols to quench the reaction, they can attack the pyrrolidone carbonyl over months.

-

Fix: Ensure rigorous TFF (Tangential Flow Filtration) or dialysis to remove all small-molecule reactants post-conjugation.

Part 4: Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this logic flow to diagnose precipitation issues during conjugation.

Caption: Step-by-step logic for diagnosing precipitation. Blue nodes represent procedural checks; Green/Yellow nodes represent formulation adjustments.

Diagram 2: Mechanism of Pyrrolidone Shielding vs. Failure

Caption: The balance between successful hydrophilic masking (Green) and hydrophobic collapse (Black) depends on DAR and surface coverage.

Part 5: Standardized Protocols

Protocol A: The "Stepwise Solubilization" (For Stock Prep)

-

Weighing: Weigh the pyrrolidone-linker powder into a glass vial (avoid polystyrene which can leach).

-

Primary Solvent: Add anhydrous DMA (Dimethylacetamide) to reach 50% of the target volume. Vortex for 30 seconds.

-

Secondary Solvent: Add anhydrous DMSO to reach the final volume.

-

Reasoning: DMA is a better solvent for the pyrrolidone ring; DMSO is better for the hydrophobic payload. The blend prevents "oiling out."

-

-

Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the linker is not soluble at this concentration. Dilute by 50% and repeat.

Protocol B: Post-Conjugation Purification (HIC)

Use Hydrophobic Interaction Chromatography (HIC) to remove aggregates.

-

Column: Butyl- or Phenyl-Sepharose.

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Phosphate, pH 7.0 (High Salt).

-

Mobile Phase B: 50 mM Phosphate, pH 7.0, 10% Isopropanol (Low Salt).

-

Note: The 10% Isopropanol in Phase B is critical. Pyrrolidone linkers can stick non-specifically to the column resin. The organic modifier ensures complete elution.

-

References

Technical Support Center: Pyrrolidine Acid Coupling & Cyclization Prevention

[1]

Topic: Preventing Cyclization and Side Reactions in Pyrrolidine-Based Couplings Applicable Compounds: Proline (Pyrrolidine-2-carboxylic acid), Pyrrolidine-3-carboxylic acid, and related saturated nitrogen heterocycles.[1] Target Audience: Medicinal Chemists, Peptide Scientists, Process Chemists.[1]

Executive Summary: The Pyrrolidine Challenge

Pyrrolidine acids (most notably Proline) present a unique dichotomy in organic synthesis. While the cyclic secondary amine provides structural rigidity essential for drug pharmacophores, it introduces significant steric hindrance and nucleophilic peculiarities.

The Core Problem: When coupling pyrrolidine acids, the reaction kinetics often lag due to steric bulk. This deceleration allows competing thermodynamic pathways—specifically cyclization (Diketopiperazine formation) and rearrangement (

This guide provides mechanistic insights and validated protocols to suppress these parasitic reactions.

Critical Failure Modes & Mechanisms

Module A: The Diketopiperazine (DKP) Trap

Symptom: Loss of two amino acid residues from the sequence (M-2AA) or formation of a cyclic byproduct in solution phase.[1] Context: Most prevalent in Solid Phase Peptide Synthesis (SPPS) when Proline is the N-terminal or penultimate residue.[1]

The Mechanism: DKP formation is an intramolecular aminolysis.[2] When the N-terminal amine is deprotected, it can back-bite the ester carbonyl of the preceding residue.[1] Proline facilitates this because its cyclic structure forces the peptide backbone into a cis-conformation (the "turn" inducer), bringing the nucleophile and electrophile into perfect proximity for a 6-membered ring closure.[1]